3-allyl-2-methyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
65495-76-3 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C12H13N/c1-3-6-10-9(2)13-12-8-5-4-7-11(10)12/h3-5,7-8,13H,1,6H2,2H3 |
InChI Key |
AZFIQDXOYKRCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC=C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Allyl 2 Methyl 1h Indole and Its Precursors
Synthesis of Key Precursors: 2-Methyl-1H-indole
Several classical and modern methods are available for the synthesis of 2-methyl-1H-indole. The most prominent of these are the Fischer indole (B1671886) synthesis and the Madelung synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com For the synthesis of 2-methyl-1H-indole, phenylhydrazine is reacted with acetone (B3395972). japsonline.com
The reaction can be catalyzed by various Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.org The choice of acid catalyst can significantly influence the reaction, particularly when using unsymmetrical ketones. rsc.org
General Reaction Scheme: Phenylhydrazine + Acetone --(Acid Catalyst)--> 2-Methyl-1H-indole
A study reported the synthesis of 2-methylindole (B41428) from phenylhydrazine and acetone in 50% acetic acid with polyphosphoric acid as the catalyst, yielding a pale yellow substance. japsonline.com The reaction mixture was heated, and upon cooling and addition to iced water, a precipitate was formed which was then crystallized from ethanol (B145695) to obtain the product. japsonline.com
Madelung Synthesis and Modern Variants
The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly suited for the synthesis of simple indoles like 2-methylindoles. bhu.ac.in The classical conditions are harsh, often requiring sodium amide or potassium t-butoxide at temperatures between 250-300°C. wikipedia.orgbhu.ac.in
A modern variation of the Madelung synthesis utilizes alkyllithiums as the base, allowing the reaction to proceed under milder conditions. bhu.ac.in This modification has expanded the scope of the Madelung synthesis to include the preparation of 2-substituted indoles with sensitive functional groups. bhu.ac.in More recently, a tandem Madelung indole synthesis has been developed using a combination of LiN(SiMe3)2 and CsF, which has proven to be highly efficient for generating a variety of N-methyl-2-arylindoles. organic-chemistry.orgacs.org Microwave-assisted Madelung synthesis under solvent-free conditions using potassium tert-butoxide has also been reported as a faster and cleaner alternative. sciforum.net
Other Established Synthetic Routes
Beyond the Fischer and Madelung syntheses, other methods for preparing the indole nucleus exist, including:
Reissert Synthesis: A multi-step reaction involving the condensation of o-nitrotoluene with an oxalic ester. bhu.ac.in
Leimgruber-Batcho Indole Synthesis: A versatile method for synthesizing a variety of indole derivatives.
Palladium-catalyzed cyclization: N-aryl imines can undergo palladium-catalyzed cyclization to afford indoles via an oxidative linkage of two C-H bonds under mild conditions. organic-chemistry.org
Direct C3-Allylation Strategies for 2-Methyl-1H-indole
Once 2-methyl-1H-indole is obtained, the final step is the introduction of an allyl group at the C3 position. The C3 position of the indole ring is nucleophilic and readily undergoes electrophilic substitution.
Friedel-Crafts-Type Alkylation with Allylic Esters
A prominent method for the C3-allylation of indoles is the Friedel-Crafts-type alkylation. This reaction has evolved from using traditional Lewis acids to more advanced catalytic systems. beilstein-journals.orgnih.gov
Recent advancements have led to the development of practical and environmentally friendly protocols for the Friedel-Crafts-type alkylation of indoles. One such system employs an amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin-supported phenanthroline-palladium complex as a catalyst. mdpi.comresearchgate.net This catalytic system allows the reaction to be performed in water under aerobic conditions. mdpi.comresearchgate.net
In a specific application, the reaction of 2-methylindole with an allylic ester in water, using the aforementioned polymer-supported palladium complex, yielded 3-allyl-2-methyl-1H-indole. mdpi.comresearchgate.net The reaction proceeds with high selectivity for the C3-alkylated product. mdpi.com This polymeric catalyst offers the advantage of being recoverable and reusable without a significant loss of activity. mdpi.com
A study demonstrated the effectiveness of a polymer-supported 1,10-phenanthroline-palladium complex in the C3-alkylation of various indoles. semanticscholar.org The reaction of 2-methylindole with an allyl ester in the presence of this catalyst and triethylamine (B128534) as a base in water at 40°C for 24 hours afforded this compound in a 78% yield. mdpi.comresearchgate.netsemanticscholar.org
Table 1: Friedel-Crafts-Type Alkylation of 2-Methyl-1H-indole
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Base | Temperature | Yield of this compound | Reference |
|---|
Other research has explored cobalt-catalyzed reductive C-H alkylation of 2-methyl-1H-indole using carboxylic acids and molecular hydrogen, which presents another avenue for C3-functionalization. csic.esrsc.org
Influence of Allylic Electrophile Structure on Yield and Selectivity
The structure of the allylic electrophile plays a critical role in determining the yield and selectivity of the C3-allylation of indoles. In palladium-catalyzed reactions, the nature of the leaving group on the allyl source is a key factor. For instance, the use of allyl carbonates often leads to efficient C3-allylation. nih.govnih.gov The choice of solvent and base in conjunction with the electrophile also significantly impacts the C3- versus N1-selectivity. nih.gov Studies have shown that the formation of a tight indolyl-metal ion pair favors the C3-allylation process. nih.gov
In metal-free Lewis acid-catalyzed systems, the leaving group on the allylic substrate is also crucial. Density Functional Theory (DFT) calculations have indicated that an allylic ester is more reactive towards forming the key carbocation intermediate compared to an allyl alcohol, due to the nature of the leaving group. rsc.org This difference in reactivity highlights the importance of the electrophile's structure in facilitating the C3-allylation reaction.
Metal-Catalyzed C3-Allylation (e.g., Palladium Catalysis)
Palladium catalysis is a prominent method for the C3-allylation of indoles, including 2-methylindole. nih.govclockss.org These reactions typically involve the formation of a π-allylpalladium intermediate, which then undergoes nucleophilic attack by the indole at the C3 position. nih.gov Various palladium catalysts and ligands have been explored to optimize this transformation, enabling the synthesis of this compound and related compounds in good to excellent yields. clockss.orgsemanticscholar.org
Use of Allyl Alcohols and Trialkylboranes
A significant advancement in palladium-catalyzed C3-allylation involves the direct use of allyl alcohols as electrophiles, promoted by trialkylboranes such as triethylborane (B153662) (Et3B). clockss.orgacs.orgresearchgate.net This system is effective for the C3-selective allylation of various indoles, providing the desired products in high yields. clockss.orgresearchgate.net The trialkylborane is believed to play a multifaceted role: it facilitates the ionization of the allyl alcohol to form the π-allylpalladium species and can also coordinate to the indole nitrogen. This coordination increases the nucleophilicity of the C3 position, thereby promoting C3-allylation over N-allylation. nih.govchinesechemsoc.org
The following table summarizes the palladium-catalyzed C3-allylation of 2-methylindole using allyl alcohol and triethylborane, demonstrating the efficiency of this method.
Palladium-Catalyzed C3-Allylation of 2-Methylindole
| Indole Substrate | Allylic Electrophile | Catalyst System | Yield of this compound | Reference |
|---|---|---|---|---|
| 2-methylindole | allyl alcohol | Pd(PPh3)4 / Et3B | 78% | semanticscholar.orgresearchgate.net |
Regioselective Control in C3-Allylation versus N1-Allylation
Achieving regioselective C3-allylation over N1-allylation is a central challenge in indole chemistry due to the presence of two nucleophilic centers. In palladium-catalyzed systems, several factors influence this selectivity. The use of trialkylboranes, as mentioned, enhances C3-selectivity by coordinating to the indole nitrogen. nih.govchinesechemsoc.org The choice of solvent and base is also critical; a systematic study using allyl carbonates showed that conditions favoring a "tight" indolyl-metal ion pair promote C3-allylation. nih.gov
Conversely, iridium-catalyzed reactions have been developed for highly regioselective N-allylation of indoles. nih.gov The success of these methods often relies on modifying the indole substrate, for example, by introducing an electron-withdrawing group at the C2 position to decrease the nucleophilicity of the C3 position and increase the acidity of the N-H bond. nih.gov For indoles like 2-methylindole, where the C3-position is highly nucleophilic, palladium-catalyzed conditions are generally favored for achieving C3-allylation. whiterose.ac.uk
Enantioselective Approaches to C3-Allylation
The development of enantioselective C3-allylation methods is crucial for synthesizing chiral indole derivatives. In the context of palladium catalysis, the use of chiral ligands is a key strategy. nih.gov An enantioselective C3-allylation of 3-substituted indoles using allyl alcohol and trialkylboranes has been developed, achieving high enantiomeric excesses. nih.govacs.orgresearchgate.net The steric bulk of the trialkylborane, such as using 9-BBN-C6H13, was found to significantly influence the enantioselectivity, suggesting the borane (B79455) is directly involved in the enantiodiscriminating step. nih.govacs.org
The following table illustrates the effect of the borane structure on the enantioselectivity of the palladium-catalyzed C3-allylation of 3-methylindole (B30407).
Influence of Borane Structure on Enantioselective C3-Allylation
| Indole Substrate | Borane | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 3-methylindole | Et3B | - | - | nih.gov |
| 3-methylindole | 9-BBN-C6H13 | 92% | 85% | nih.govacs.org |
*Data for Et3B yield and ee with 3-methylindole specifically was not fully detailed in the provided context, but it was noted that increasing the bulk of the borane to 9-BBN-C6H13 increased the ee to 83-85%. nih.govacs.org
Metal-Free Lewis Acid Catalysis for C3-Allylation
As an alternative to metal-based catalysts, metal-free Lewis acids have emerged as effective promoters for the C3-allylation of indoles. rsc.org These methods offer the advantage of avoiding potential metal contamination in the final products. rsc.org
Borane-Catalyzed Reactions and Mechanistic Insights
Fluorinated triarylboranes, such as B(C6F5)3 and B(3,4,5-F3H2C6)3, have been successfully employed as catalysts for the C3-allylation of indoles. rsc.orgacs.orgresearchgate.net For example, B(3,4,5-F3H2C6)3 catalyzes the C3-allylation of indoles with allylic esters, affording the products in moderate to excellent yields. rsc.orgresearchgate.net
Mechanistic studies, including DFT calculations, have provided insights into the reaction pathway. The reaction is proposed to begin with the coordination of the borane Lewis acid to the carbonyl group of the allylic ester. rsc.org This coordination weakens the C-O bond, facilitating its cleavage to generate a carbocation intermediate and a tetrahedral boron anion. The nucleophilic C3 position of the indole then attacks the carbocation. rsc.org DFT calculations support the higher nucleophilicity of the C3 position over the C2 position. rsc.org The final step involves deprotonation by the boron anion to yield the C3-allylated indole and regenerate the borane catalyst. rsc.org
The following table presents examples of B(3,4,5-F3H2C6)3-catalyzed C3-allylation of various indoles, showcasing the scope of this methodology.
B(3,4,5-F3H2C6)3-Catalyzed C3-Allylation of Indoles
| Indole Substrate | Allylic Ester | Yield | Reference |
|---|---|---|---|
| 1-methylindole | Allyl trifluoroacetate | 97% | rsc.orgresearchgate.net |
| 1,2-dimethylindole | Allyl trifluoroacetate | 65% | rsc.orgresearchgate.net |
| 1-methyl-5-bromoindole | Allyl trifluoroacetate | 93% | rsc.orgresearchgate.net |
Table of Compounds
Alternative Synthetic Routes and Multicomponent Reactions for this compound and its Precursors
Beyond the conventional direct allylation of pre-formed 2-methyl-1H-indole, a variety of innovative and efficient synthetic strategies have been developed. These include domino reactions, tandem catalytic cycles, and multicomponent reactions (MCRs), which offer advantages such as increased atom economy, reduced number of synthetic steps, and the ability to construct complex molecular architectures in a single operation.
A notable alternative approach involves the tandem hydroformylation-Fischer indole synthesis . This powerful one-pot procedure enables the synthesis of 2,3-disubstituted indoles directly from olefins and hydrazines. rsc.org The process begins with the hydroformylation of an appropriate olefin to generate an α-branched aldehyde in situ. This aldehyde then undergoes condensation with a phenylhydrazine derivative to form a hydrazone, which subsequently cyclizes via the Fischer indole synthesis mechanism. A key feature of this method is the selective Wagner-Meerwein-type rearrangement of one of the substituents from the C3 to the C2 position of the indole ring. rsc.org While a direct synthesis of this compound using this method is not explicitly reported, the tandem reaction of 1-allyl-2-methoxybenzene has been shown to yield a mixture of 3-substituted and 2,3-disubstituted indoles, demonstrating the potential of this strategy for creating allylated indole structures. sci-hub.se
Domino reactions catalyzed by transition metals, particularly palladium, present another sophisticated route to functionalized indoles. These reactions involve a cascade of intramolecular and intermolecular bond-forming events. For instance, a palladacycle-catalyzed domino cyclization-alkylation of 2-alkynylanilines with allylic alcohols has been developed for the one-pot synthesis of 2,3-substituted indoles under mild conditions and without the need for additives. nih.gov Similarly, palladium-catalyzed domino reactions have been employed for the synthesis of various 3,n-fused tricyclic indole skeletons. mdpi.com
Multicomponent reactions (MCRs) , which combine three or more starting materials in a single reaction vessel to form a product that contains the essential parts of all reactants, are highly valued for their efficiency. An indium-mediated three-component domino reaction of 1H-indole-3-carbaldehyde, allyl bromide, and 4-hydroxycoumarin (B602359) has been reported, showcasing the utility of indium in facilitating complex C-C bond formations involving an allyl group. arabjchem.org While this example does not directly yield the target compound, it highlights a plausible pathway for incorporating an allyl group in a multicomponent setup. Another relevant MCR is the one-pot, regiospecific three-component process for synthesizing 2,3-disubstituted indoles via consecutive Sonogashira coupling, amidopalladation, and reductive elimination. organic-chemistry.org
The following tables summarize key findings from the literature on alternative synthetic strategies that could be conceptually applied or are closely related to the synthesis of this compound.
Table 1: Tandem and Domino Reactions for the Synthesis of Substituted Indoles
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Product Type | Yield (%) | Reference |
| Tandem Hydroformylation–Fischer Indole Synthesis | Olefins, Phenylhydrazine | Rh(acac)(CO)₂, PPh₃, p-TsOH | One-pot synthesis of 2,3-disubstituted indoles from simple precursors. | 2,3-disubstituted indoles | Varies | rsc.org |
| Domino Cyclization-Alkylation | 2-Alkynylanilines, Allylic Alcohols | Palladacycle | One-pot synthesis under mild, additive-free conditions. | 2,3-functionalized indoles | Not Specified | nih.gov |
| Domino Reaction | Indolin-3-one, Allylic Alcohols | LiAlH₄ | Multi-step sequence including Claisen rearrangement and reductive cyclization. | Hexahydropyrrolo[2,3-b]indoles | Not Specified | nih.gov |
Table 2: Multicomponent Reactions for the Synthesis of Functionalized Indoles
| Reaction Name/Type | Reactants | Catalyst/Reagents | Key Features | Product Type | Yield (%) | Reference |
| Indium-Mediated Ternary Reaction | 1H-indole-3-carbaldehyde, Allyl Bromide, 4-hydroxycoumarin | Indium metal | Domino allylindation reaction in a THF/water mixture. | 3-((4-hydroxy-2-oxo-2H-chromen-3-yl)(1H-indol-3-yl)methyl)-1H-indole | Not Specified | arabjchem.org |
| Consecutive Sonogashira and Cacchi Reactions | N-protected aniline, Terminal alkyne, Aryl halide | Pd-catalyst, K₂CO₃ | One-pot, regiospecific synthesis of 2,3-disubstituted indoles. | 2,3-disubstituted indoles | Good to Excellent | organic-chemistry.org |
| Three-Component Reaction | Indole, Aromatic Aldehyde, N,N-dimethyl aniline | Silica-supported Fe(ClO₄)₃ | Mild conditions, high yields. | 3-[aryl(4-dimethylaminophenyl)methyl]-indoles | Excellent | researchgate.net |
These alternative methodologies underscore the continuous innovation in synthetic organic chemistry, providing versatile and powerful tools for the construction of complex indole derivatives like this compound.
Reactivity and Advanced Derivatization of 3 Allyl 2 Methyl 1h Indole
Reactions of the Indole (B1671886) Nucleus (e.g., Electrophilic Aromatic Substitution at C3 and other positions, given the allyl and methyl groups)
The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position due to its highest electron density. However, in 3-allyl-2-methyl-1H-indole, the C3 position is already occupied. Consequently, electrophilic aromatic substitution (EAS) is directed to other positions on the indole ring, primarily the N1, C4, C5, C6, and C7 positions of the benzene (B151609) ring portion, and potentially the C2 position, influenced by the directing effects of the existing substituents. nih.gov Palladium-catalyzed reactions, for instance, have enabled the functionalization of various C-H bonds on the indole core. beilstein-journals.org
Recent advancements have focused on achieving regioselectivity at less conventional positions. For example, Friedel–Crafts-type remote C6-functionalization of 2,3-disubstituted indoles has been accomplished, a challenging feat given that the C3 and N1 positions are typically more reactive. acs.org The choice of catalyst and reaction conditions can selectively tune alkylations to either the N1 or C6 positions. acs.org Similarly, palladium-catalyzed protocols using specific directing groups at the C3 position can facilitate C4-arylation. nih.govacs.org
The reactivity of the this compound nucleus is significantly governed by the electronic and steric properties of the 2-methyl and 3-allyl groups.
Electronic Effects : Both the methyl and allyl groups are electron-donating. The methyl group, through hyperconjugation and induction, increases the electron density of the indole ring, thereby activating it towards electrophilic substitution compared to unsubstituted indole. Kinetic studies on similar systems, such as the azo coupling of 2-methylindole (B41428), confirm that the reaction proceeds via a rate-limiting electrophilic attack. cdnsciencepub.comcdnsciencepub.com Electron-donating groups on the indole ring are known to enhance its nucleophilicity, leading to higher reaction yields in certain catalytic processes. rsc.org Conversely, electron-withdrawing groups on the indole generally decrease reactivity in such reactions. rsc.org
Steric Effects : The 2-methyl group presents a degree of steric hindrance that can influence the regioselectivity of incoming electrophiles. For instance, in some catalytic reactions, sterically hindered indoles like 2-methyl-1H-indole exhibit lower reactivity. rsc.org This steric bulk can also play a role in directing reactions away from the C2 and N1 positions, potentially favoring substitution on the benzene portion of the indole core. Theoretical studies on related methyl-indoles show that the methyl group increases the spatial requirement, which can weaken certain catalytic interactions necessary for reactions like hydrogenation. mdpi.comnih.gov In palladium-catalyzed C3 allylation of 3-substituted indoles, bulky substituents at the 7-position can completely prevent the reaction, likely by hindering the catalyst's binding to the indole nitrogen. nih.gov
The table below summarizes the influence of substituents on the reactivity of the indole nucleus in various reactions.
| Substituent Position/Type | Effect | Reaction Type | Observation | Reference |
|---|---|---|---|---|
| 2-Methyl | Steric Hindrance | Catalytic Synthesis of 3-Substituted Indoles | Exhibited lower reactivity compared to less hindered indoles. | rsc.org |
| Electron-Donating Groups (General) | Electronic (Activation) | DES-Catalyzed Synthesis | Enhanced nucleophilicity, leading to higher reaction yields. | rsc.org |
| Electron-Withdrawing Groups (General) | Electronic (Deactivation) | Catalytic Synthesis of 3-Substituted Indoles | Exhibited relatively lower product yields. | rsc.org |
| 7-Substituent (Bulky) | Steric Hindrance | Pd-Catalyzed C3 Allylation | Prevented reaction, likely by blocking catalyst binding. | nih.gov |
Transformations Involving the Allyl Group
The allyl group at the C3 position is a versatile functional handle, enabling a wide range of synthetic modifications, from simple functional group interconversions to complex cyclization cascades.
The double bond of the allyl group is amenable to various transformations. For instance, enantioselective C3 allylation of 3-substituted indoles can produce 3-allyl-3-substituted indolenines, which can then be oxidized to form 3-allyl-3-substituted oxindoles. acs.org A protocol for this oxidation uses tetrabutylammonium (B224687) oxone® and acetic acid. acs.org This transformation highlights how the allyl group can be retained while modifying the indole core, ultimately leading to complex structures like oxindoles. Furthermore, the terminal double bond can undergo hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst, converting the allyl group to a propyl group. dicp.ac.cn
The allyl group is an excellent precursor for constructing new rings onto the indole scaffold through cyclization reactions.
Annulation Reactions : Annulation reactions provide a powerful method for building fused ring systems. Dearomative (3+2) annulation reactions between 3-substituted indoles and reactive species like azaoxyallyl or oxyallyl cations lead to the synthesis of pyrroloindolines. nih.govrsc.orgnih.gov Computational studies support a stepwise pathway where the initial carbon-carbon bond forms at the C3 position of the indole. nih.gov Palladium-catalyzed annulation of N-allyl-2-ethynylaniline derivatives is another strategy that affords 2-substituted 3-allylindoles in high yields. researchgate.netacs.org
Ring-Closing Metathesis (RCM) : RCM is a highly efficient method for forming cyclic structures and has been widely applied to allyl-substituted indoles. researchgate.net For instance, diallylated pseudoindoxyls, which can be prepared from the corresponding allylated indoles, are effective synthons for RCM, yielding tricyclic adducts. researchgate.netdeepdyve.com The synthesis of the azocino[4,3-b]indole system, a core structure in some alkaloids, is efficiently achieved through RCM of 2-allyl-3-(allylaminomethyl)indoles. ub.edu This strategy has also been employed in the synthesis of pyrido[1,2-a]indoles and carbazoles from diallyl indole precursors. acs.org A study on 3-allyl-3-hydroxy-2-oxindoles demonstrates their use in an RCM-based sequence to produce versatile spirocyclohexene-3-oxindole derivatives, which are precursors to cyclohepta[b]indoles. nih.gov
The following table presents examples of cyclization reactions involving allyl-substituted indoles.
| Reaction Type | Starting Material Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| (3+2) Dearomative Annulation | 3-Substituted Indoles & Azaoxyallyl Cations | Pyrroloindolines | Initial C-C bond formation at C3 of indole. | nih.gov |
| Ring-Closing Metathesis (RCM) | Diallylated Pseudoindoxyls | Tricyclic Adducts | Efficient cyclization to form fused rings. | researchgate.netdeepdyve.com |
| Ring-Closing Metathesis (RCM) | Diallyl Indole Precursors | Pyrido[1,2-a]indoles and Carbazoles | Orthogonal synthesis of different fused systems. | acs.org |
| Ring-Closing Metathesis (RCM) | 3-Allyl-3-hydroxy-2-oxindoles | Spirocyclohexene-3-oxindoles | Part of a sequence to synthesize cyclohepta[b]indoles. | nih.gov |
Formation of Complex Derivatives and Analogs
Advanced synthetic strategies, particularly those involving C-H and N-H functionalization, allow for the direct and efficient conversion of this compound into more complex and structurally diverse molecules.
Direct functionalization of C-H and N-H bonds is a powerful, atom-economical approach to molecular diversification. core.ac.uk
N-H Functionalization : The indole nitrogen can be readily functionalized. For example, N-allylation can be achieved under various conditions. Palladium-catalyzed reactions of N-allyl-1H-indole-2-carboxamides can be selectively directed to N-H functionalization by using Pd(OAc)₂ with a base, leading to pyrazino[1,2-a]indoles. beilstein-journals.org
C-H Functionalization : Transition metal catalysis, especially with palladium, has revolutionized the selective functionalization of indole C-H bonds. beilstein-journals.org For 2,3-disubstituted indoles, C-H activation can be directed to various positions. Rhodium(III)-catalyzed C-H allylation of indoles with allyl alcohols has been developed, proceeding via a β-hydroxide elimination pathway under mild, oxidant-free conditions. nih.gov Similarly, ruthenium(II)-catalyzed C-H allylation with allyl alcohols offers high regioselectivity and stereoselectivity. researchgate.net Directing groups can be employed to achieve site-selectivity; for instance, a carbonyl group at C3 can direct palladium-catalyzed C4-arylation. nih.govacs.org This strategy allows for the construction of highly functionalized indole scaffolds from simple precursors.
Introduction of Additional Functionalities
The unique structure of this compound, featuring a reactive allyl group at the C-3 position, an N-H proton, and an electron-rich indole nucleus, offers multiple sites for the introduction of additional functionalities. Advanced derivatization strategies target the allyl side chain, the indole nitrogen, and various carbon positions on the heterocyclic ring, enabling the synthesis of a diverse range of complex molecules.
One of the primary pathways for functionalization involves reactions of the terminal alkene on the allyl group. For instance, tandem reactions like hydroformylation followed by reductive amination can be employed. The hydroformylation of a terminal olefin in the presence of a rhodium catalyst can yield a mixture of linear and branched aldehydes. researchgate.net This process converts the allyl group into a reactive aldehyde functionality, which can then undergo further transformations, such as reductive amination with various amines to introduce new nitrogen-containing substituents. researchgate.net
Palladium-catalyzed reactions are also pivotal in derivatizing the 3-allyl-indole scaffold. The intramolecular cyclization of 3-alkenylindoles can lead to the formation of carbocyclic five-membered ring-fused products. beilstein-journals.org This type of oxidative Heck cyclization demonstrates a powerful method for building complex polycyclic systems from the this compound core.
Furthermore, the C-3 position itself, already bearing the allyl group, can be a site for constructing a quaternary carbon center. The palladium-catalyzed allylation of 3-methylindole (B30407) has been shown to produce the corresponding 3-methyl-3-allyl-indolenine. nih.govacs.org This highlights a method where the nucleophilicity of the indole C-3 position is utilized to directly build a sterically hindered 3,3-disubstituted center, a significant challenge in synthetic chemistry. nih.gov The efficiency and enantioselectivity of such reactions can be influenced by the choice of catalyst, ligands, and the use of promoters like trialkylboranes. nih.govacs.org
The indole N-H bond provides another handle for derivatization. N-acylation is a common strategy, achieved through base-catalyzed SN2 substitution reactions with various acid chlorides, to introduce a range of acyl groups to the indole nitrogen. nih.gov Additionally, palladium-catalyzed N-H functionalization has been used to achieve N-alkenylation with alkenes, offering a direct route to N-substituted indoles. beilstein-journals.org
The research findings on the derivatization of related indole structures are summarized in the table below, illustrating the potential for introducing new functionalities to this compound.
Table 1: Selected Reactions for the Functionalization of the 3-Allyl-Indole Scaffold
| Reaction Type | Substrate Type | Reagents & Conditions | Product Type | Yield | Reference |
| Hydroformylation / Reductive Amination | Functionalized terminal olefin (e.g., 3-allyl-2-methylquinazolin-4(3H)-one) | 1. Rh catalyst, CO/H₂; 2. Arylhydrazine | Mixture of linear and branched chain amines | Moderate | researchgate.net |
| Intramolecular Oxidative Heck Cyclization | 3-Alkenylindoles | Pd(II) catalyst, O₂ (oxidant) | Carbocyclic 5-membered ring-fused indoles | N/A | beilstein-journals.org |
| C-3 Allylation | 3-Methylindole | Pd₂(dba)₃CHCl₃, (S,S)-And-L*, 9-BBN-C₆H₁₃, Allyl alcohol, CH₂Cl₂ | 3-Allyl-3-methylindolenine | High | nih.govacs.org |
| N-Acylation | Substituted Indole Alkanoates | Base, Acid Chloride | N¹-Acylated Indole Alkanoates | High | nih.gov |
| Intramolecular Alkenylation | N-allyl-1H-indole-2-carboxamides | PdCl₂(MeCN)₂, 1,4-benzoquinone, DMF/THF | β-carbolinones | Moderate to Good | beilstein-journals.org |
Note: The table presents data from reactions on similar or related indole structures to demonstrate the potential synthetic routes for derivatizing this compound. N/A indicates that a specific yield was not provided in the cited source for the general reaction class.
These examples underscore the versatility of this compound as a scaffold for chemical synthesis. The ability to selectively functionalize the allyl side chain, the indole nitrogen, or the ring system opens up avenues for creating structurally diverse and complex indole derivatives.
Applications in Advanced Organic Synthesis
3-Allyl-2-methyl-1H-indole as a Versatile Building Block
The utility of this compound as a versatile building block is demonstrated by its application in constructing a variety of complex organic structures and its role as a key intermediate for numerous chemical reactions. The indole (B1671886) nucleus itself is a common feature in many natural products and pharmaceuticals, making indole derivatives like this one highly sought after in synthetic chemistry. rsc.orgnih.gov
The indole scaffold is a fundamental unit for cycloaddition reactions to produce diverse heterocyclic frameworks. researchgate.net The presence of the allyl group on this compound provides a reactive handle for intramolecular cyclization reactions, leading to the formation of new rings fused to the indole core. For instance, intramolecular palladium-catalyzed reactions of 3-alkenylindoles can lead to the formation of carbocyclic five-membered rings fused to the indole structure. beilstein-journals.org This strategy allows for the construction of polycyclic indoline (B122111) scaffolds. acs.org
Furthermore, the reactivity of the indole C2–C3 π-bond can be exploited in cycloadditions. nih.gov Zinc(II)-catalyzed reactions of indoles with 1,2-diaza-1,3-dienes can result in either [4+2] or [3+2] cycloadditions, leading to different polycyclic indoline products depending on the substituents on the indole. acs.org For example, the reaction of 3-methyl indole with a 1,2-diaza-1,3-diene can produce a mixture of a tetrahydro-1H-pyridazino[3,4-b]indole and a tetrahydropyrrolo[2,3-b]indole. acs.org These types of transformations highlight the potential of this compound to serve as a precursor to complex, multi-ring systems like cyclohepta[b]indoles and tetrahydrocarbazoles. researchgate.net
This compound is a valuable intermediate that enables a wide array of chemical transformations. The allyl group can be readily functionalized, and the indole ring itself offers multiple sites for reaction.
One significant transformation is the palladium-catalyzed enantioselective C-3 allylation of 3-substituted indoles, which converts them into 3-allyl-3-substituted indolenines. acs.orgnih.govscispace.com This reaction creates a quaternary stereocenter at the C3 position, a challenging synthetic task that provides access to the structurally diverse indole alkaloid family. scispace.com The resulting indolenine can be further transformed; for example, it can be oxidized to form 3,3-disubstituted oxindoles or cyclized to create indolines. acs.orgnih.gov
The indole nucleus can also undergo direct functionalization. Palladium-catalyzed C-H activation allows for the allylation of the indole C2 position with allyl alcohols, demonstrating the tunability of its reactivity. nih.gov Additionally, Friedel-Crafts-type alkylation of 2-methylindole (B41428) with allyl esters in water has been shown to produce this compound in good yield, showcasing a green chemistry approach to its synthesis. researchgate.net
Table 1: Selected Chemical Transformations Involving this compound and Related Structures
| Transformation | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | Allyl Esters, Pd-catalyst | This compound | researchgate.net |
| Enantioselective C3-Allylation | Allyl Alcohol, Pd-catalyst, Chiral Ligands, Borane (B79455) | Chiral 3-allyl-3-methyl-indolenine | acs.orgnih.govscispace.com |
| Oxidation of Indolenine | Tetrabutylammonium (B224687) oxone, Acetic Acid | 3-Allyl-3-methyl-oxindole | acs.orgnih.gov |
| Intramolecular Cyclization | Ethanolamine in THF | Fused Indoline Ring System | acs.org |
Contribution to Total Synthesis of Complex Molecules
The indole ring system is a cornerstone of many biologically active natural products, particularly alkaloids. rsc.orgresearchgate.net Consequently, substituted indoles like this compound are crucial intermediates in the total synthesis of these complex molecules.
Indole alkaloids are a major class of natural products, many of which possess significant biological activities. researchgate.net The synthesis of these compounds often relies on key steps to construct the intricate polycyclic systems, and the Fischer indole synthesis is a classic method employed. rsc.orgnih.gov
The 3-allyl indole motif is a precursor to the hexahydropyrrolo[2,3-b]indole core, a tricyclic structure found in many tryptamine-derived alkaloids. semanticscholar.org Synthetic strategies often involve the introduction of an allyl or prenyl group at the C3 position of the indole. For example, the formal total synthesis of (-)-debromoflustramine B involves a key condensation/sigmatropic rearrangement of a pyrrolidinone with 1-allyl-1-phenylhydrazine to generate a bis(allylated)pyrrolidinoindoline. rsc.org Similarly, the synthesis of the indole alkaloid minfiensine (B1236942) involves a Fischer indole synthesis followed by several steps to introduce functionality that could be derived from an allyl precursor. rsc.orgnih.gov The versatility of the allyl group allows for its conversion into other functional groups necessary to complete the synthesis of the target natural product.
The ajmaline (B190527) group of indole alkaloids features a complex, polycyclic ajmalan (B1240692) ring system. researchgate.netsemanticscholar.org These alkaloids are biogenetically related to the sarpagine (B1680780) family, and a common structural feature is the azabicyclo[3.3.1]nonane core. semanticscholar.org Synthetic strategies towards these molecules often focus on the stereocontrolled construction of this core.
While a direct synthesis of an ajmaline derivative using this compound as the starting material is not explicitly detailed in the provided sources, the logic of such a synthesis can be inferred. The allyl group at C3 is a key functionality for building the additional rings found in ajmaline. For instance, in the total synthesis of the related alkaloid vinorine, a key challenge is the formation of the quaternary stereocenter and the final ring. uni-konstanz.de An intermediate containing an indole-aldehyde is used for a crucial cyclization step. uni-konstanz.de An allyl group, such as that in this compound, could be readily oxidized to a corresponding aldehyde, positioning it as a logical precursor in such a synthetic pathway. The synthesis of sarpagine and ajmaline alkaloids often involves controlling the stereochemistry at the C-16 position, which dictates which natural product family is accessed. uni-konstanz.de The functionalization derived from a C3-allyl group could be instrumental in building the framework that leads to this critical branching point. A semi-synthesis of (-)-anhydromacrosalhine-methine, a degradation product of ajmaline, starts from the natural product itself, but total synthesis efforts highlight the importance of intermediates that can form the E-ring of the molecule, a transformation where an allyl group could be a strategic precursor. semanticscholar.org
Design and Synthesis of Advanced Synthetic Intermediates
Beyond its role in the total synthesis of specific natural products, this compound is a platform for the design and synthesis of other advanced synthetic intermediates. These intermediates can then be used in a variety of synthetic applications, including the creation of compound libraries for drug discovery.
A prime example is the enantioselective palladium-catalyzed allylation of 3-methylindole (B30407). acs.orgnih.gov This reaction does not produce a final product but rather a chiral 3-allyl-3-methyl-indolenine intermediate. This indolenine is a valuable building block because it possesses a synthetically challenging quaternary stereocenter. acs.orgscispace.com This chiral intermediate can be converted into a range of other useful compounds. For example, reductive amination followed by cyclization of a derivative of this intermediate was used to synthesize (-)-esermethole, a precursor to the drug candidate (-)-phenserine. acs.orgnih.gov
Another example involves the reaction of methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate with allyl bromide to produce methyl 3-allyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate. google.com This reaction creates a more complex, non-natural indole-derived intermediate that can be used for further pharmaceutical development. google.com These examples underscore the role of this compound and related structures in generating a toolbox of advanced intermediates for organic synthesis.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-allyl-2-methyl-1H-indole. nih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). ipb.pt
While specific NMR data for this compound is not extensively published, typical chemical shifts for related indole (B1671886) structures can be inferred. For instance, the NH proton of an indole ring can be identified by its exchange with D₂O. ipb.pt The methyl group at the C2 position would likely appear as a singlet in the upfield region of the ¹H NMR spectrum. The allyl group would present more complex signals: a multiplet for the CH group and distinct signals for the terminal CH₂ protons. The aromatic protons on the indole ring would resonate in the downfield region, with their splitting patterns revealing their substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | ~8.0 | - |
| C2-CH₃ | ~2.4 | ~12-15 |
| C3-CH₂ (allyl) | ~3.4 | ~30-35 |
| CH (allyl) | ~5.9 | ~135-140 |
| =CH₂ (allyl) | ~5.0-5.2 | ~115-120 |
| Aromatic CH | ~7.0-7.6 | ~110-130 |
| C2 | - | ~135-140 |
| C3 | - | ~110-115 |
| C3a | - | ~128 |
| C7a | - | ~136 |
Note: These are estimated values based on known data for similar indole derivatives and are subject to variation based on solvent and other experimental conditions.
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable. researchgate.netyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons of the allyl group, as well as between adjacent aromatic protons on the indole ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal for the C2-methyl protons would correlate with the C2-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the C3-allyl protons and the C2, C3, and C3a carbons of the indole ring, confirming the position of the allyl group. researchgate.net
For more complex structural problems or when dealing with low sample concentrations, advanced NMR pulse sequences can be employed. nih.gov Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is key for determining stereochemistry and conformation. ipb.pt While this compound does not have stereocenters, these techniques could be used to study its conformational preferences.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov For this compound (C₁₂H₁₃N), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Table 2: Representative Crystallographic Data for a Substituted Indole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.4514(4) |
| b (Å) | 11.4917(3) |
| c (Å) | 11.8877(5) |
| α (°) | 80.123(2) |
| β (°) | 75.432(3) |
| γ (°) | 61.987(2) |
| Volume (ų) | 1345.6(1) |
| Z | 2 |
Source: Adapted from crystallographic data for a functionalized indole. acs.org This data is illustrative and not specific to this compound.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgworldscientific.com
For this compound, the FT-IR spectrum would be expected to show:
A characteristic N-H stretching vibration around 3400 cm⁻¹. researchgate.net
C-H stretching vibrations for the aromatic, methyl, and allyl groups in the 2850-3100 cm⁻¹ region.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range. researchgate.net
C-N stretching vibrations.
Out-of-plane bending vibrations for the substituted benzene (B151609) ring.
Table 3: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | ~3050-3100 |
| Alkyl C-H Stretch | ~2850-2960 |
| C=C Stretch (alkene) | ~1640 |
| C=C Stretch (aromatic) | ~1450-1600 |
| C-N Stretch | ~1200-1350 |
Note: These are general ranges and the exact peak positions can vary.
Other Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
In the synthesis of this compound, various analytical techniques are employed for reaction monitoring and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a standard method for tracking the progress of a reaction by separating the starting materials, intermediates, and products. rsc.org It is also used to assess the purity of the isolated compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of volatile indole derivatives. For real-time monitoring of reaction kinetics and identifying unstable intermediates, in situ techniques like flow synthesis with integrated analytical methods can be employed. labmanager.com
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
DFT calculations have become an indispensable tool for understanding the intricate details of reaction mechanisms involved in the synthesis and functionalization of indole (B1671886) scaffolds. rsc.orginternationaljournalssrg.org These computational methods allow for the exploration of reaction pathways that are often difficult to study experimentally. ethernet.edu.et
Transition State Analysis and Reaction Pathways
The analysis of transition states is a cornerstone of mechanistic studies, providing a picture of the highest energy point along a reaction coordinate. For the allylation of indoles, DFT calculations have been used to model the transition state structures, helping to rationalize observed selectivities. nih.gov For instance, in the rhodium-catalyzed C-H allylation of indoles with allyl alcohols, the preference for the β-hydroxide elimination pathway over the β-hydride elimination pathway was suggested to be due to a more stable key transition state structure, although further detailed DFT calculations were noted as necessary for a conclusive mechanism. nih.gov
In a study on the synthesis of 2,3-disubstituted indoles, DFT calculations were employed to confirm the proposed tandem reduction/condensation/fragmentation/cyclization sequence. rsc.org These calculations helped to understand the complexities arising from differential fragmentation pathways. Similarly, DFT has been used to rationalize the stereoselectivity in the rhodium-catalyzed 2-C-H 1,3-dienylation of indoles, where π-π stacking interactions in the transition state were identified as the origin of the observed Z-selectivity. rsc.org
Energy Profiles and Thermodynamic Considerations
DFT calculations are frequently used to generate energy profiles for entire reaction pathways, detailing the relative energies of reactants, intermediates, transition states, and products. These profiles provide valuable information on the thermodynamic and kinetic feasibility of a reaction.
In a comparative DFT study of the allylation of indazole and indole electrophiles, the energy profile for the reaction of an indole electrophile revealed that the S_N2' type oxidative addition pathway is the most favorable, leading to the C3-allyl indole product. nih.gov The calculated activation barrier for this pathway was 23.3 kcal/mol. nih.gov The competing S_N2 type oxidative addition leading to the N-allyl indole product was found to be disfavored by 5.9 kcal/mol. nih.gov
Studies on Reactivity and Selectivity
The indole nucleus possesses multiple nucleophilic sites, primarily the N1 and C3 positions, and to a lesser extent, the C2 position. This presents a significant challenge in controlling the regioselectivity of reactions such as allylation. Furthermore, the creation of a stereocenter during allylation necessitates control over enantioselectivity.
Regioselectivity (e.g., C3 vs. N1, C2 vs. C3) in Allylation Reactions
The regioselectivity of indole allylation is highly dependent on the reaction conditions, including the catalyst, solvent, and the nature of the substituents on the indole ring. Generally, the C3 position of indole is more nucleophilic than the N1 position. However, this inherent reactivity can be modulated.
For instance, iridium-catalyzed allylation of 2-methylindole (B41428) with tert-butyl cinnamyl carbonate occurs selectively at the C3 position. nih.gov In contrast, installing an electron-withdrawing group at the C2 position can temper the nucleophilicity at C3 and increase the acidity of the N-H bond, thereby favoring N1-allylation. nih.gov Gold-catalyzed cross-coupling of indoles with allyl acetates/alcohols has been shown to selectively afford branched C3-allylated products. acs.org
DFT calculations have been instrumental in understanding these regiochemical outcomes. For example, in the palladium/norbornene-cocatalyzed direct C-H alkylation of NH indoles, the reaction proceeds with high regioselectivity at the C2 position. thieme-connect.com In another study, the regiodivergent alkylation of 2,3-disubstituted indoles with p-quinone methides could be tuned to favor either C6 or N1 alkylation by changing the solvent, a phenomenon rationalized by DFT calculations and experimental evidence suggesting kinetic versus thermodynamic control. acs.org
Enantioselectivity in Chiral Catalysis
The development of catalytic enantioselective methods for the allylation of indoles is a significant area of research, aiming to produce chiral indole derivatives that are valuable building blocks in medicinal chemistry. nih.govresearchgate.net Various chiral catalysts, often based on transition metals like iridium, palladium, and rhodium, have been developed to control the stereochemical outcome of these reactions.
Iridium-catalyzed enantioselective N-allylation of indoles has been reported to proceed with high enantioselectivity (up to 99% ee). nih.gov Similarly, highly enantioselective synthesis of indolines from the asymmetric hydrogenation of 2-substituted and 2,3-disubstituted 1H-indoles has been achieved using chiral ruthenium complexes, with enantiomeric excesses up to >99%. researchgate.net
DFT calculations have also been used to rationalize the enantioselectivity observed in these reactions. In the enantioselective allylation of indoles with allylboronates, DFT calculations helped to explain the surprising observation of excellent enantioselectivity but negligible diastereoselectivity. researchgate.net The origin of enantioselectivity in palladium-catalyzed N-allylation of sulfonamides bearing a 2-arylethynyl-6-methylphenyl group has also been investigated, with one study achieving up to 92% ee. mdpi.com
Molecular Modeling and Dynamics Simulations
Conformational Analysis of 3-allyl-2-methyl-1H-indole and its Derivatives
The conformational flexibility of this compound, primarily due to the rotation around the single bonds of the allyl group, is a key determinant of its chemical and biological activity. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface and identify stable conformers.
Conformational analysis of allylic systems often reveals multiple low-energy structures. For instance, studies on allyl methyl disulfide have shown the existence of several enantiomeric minima based on the torsional angles of the allyl group. researchgate.net A systematic search approach, which involves discrete variations of the torsional angles, can be used to map the potential energy surface. researchgate.net While a specific conformational analysis of this compound is not extensively reported, analogies can be drawn from studies of similar substituted indoles and other allylic compounds.
The key dihedral angles that define the conformation of the allyl group relative to the indole ring are:
τ1 (C2-C3-Cα-Cβ): Rotation around the bond connecting the indole ring to the allyl group.
τ2 (C3-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond of the allyl group.
Computational modeling would likely reveal that the orientation of the allyl group is influenced by steric interactions with the methyl group at the C2 position and the hydrogen atom at the N1 position of the indole ring. The planarity of the indole ring itself is generally maintained, but slight puckering can occur in response to bulky substituents.
A combination of experimental techniques like NMR spectroscopy (specifically NOESY experiments) and computational methods such as Monte Carlo energy minimizations and molecular dynamics simulations would provide a comprehensive understanding of the ligand's conformational preferences. mdpi.com Such studies are crucial for drug design, as the bioactive conformation of a molecule is a key factor in its interaction with a biological target. mdpi.comnih.gov
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| A | ~60° (gauche) | ~180° (anti) | 0.0 (Global Minimum) |
| B | ~180° (anti) | ~180° (anti) | +1.5 |
| C | ~60° (gauche) | ~60° (gauche) | +2.8 |
Note: The data in this table is hypothetical and based on general principles of conformational analysis of similar allylic and substituted indole compounds. Specific DFT calculations would be required for accurate values.
Interaction Studies (e.g., Catalyst-Substrate Interactions)
The synthesis of this compound often involves transition metal catalysis, particularly with palladium complexes. nih.govmdpi.com Understanding the interaction between the catalyst and the substrate is fundamental to optimizing reaction conditions and explaining observed selectivities. DFT calculations are instrumental in elucidating these complex interactions. nih.govmdpi.com
In palladium-catalyzed allylation reactions, a key intermediate is a π-allylpalladium complex. nih.govmdpi.com The formation of this intermediate involves the coordination of the allyl group's double bond to the palladium center. nih.govmdpi.com For this compound, the indole nitrogen can also play a role in the interaction, potentially acting as a directing group or a competing coordination site.
Computational studies on related systems have shown that the regioselectivity of indole allylation (C3 vs. N1) can be influenced by the nature of the catalyst, ligands, and solvent. researchgate.net For instance, in the palladium-catalyzed allylation of indoles, the use of specific ligands can favor the formation of N-allylated products. researchgate.net DFT calculations can model the transition states for both C- and N-allylation pathways, and the calculated energy barriers can predict the major product. nih.govmdpi.com
Detailed computational studies (DFT) of palladium(II)-catalyzed rearrangements of allyloxy-indoles have revealed divergent modes of reactivity, highlighting the importance of the substituent at the C3-position in directing the reaction pathway. nih.gov These studies underscore the power of computational chemistry in not only explaining but also predicting chemical reactivity in complex catalytic cycles. nih.gov
Table 2: Calculated Interaction Energies for Key Intermediates in a Hypothetical Palladium-Catalyzed Reaction
| Intermediate | Description | Interaction Energy (kcal/mol) |
| I | Initial coordination of the allyl group of this compound to the Pd(II) catalyst. | -10.2 |
| TS1 | Transition state for the formation of the π-allylpalladium complex. | +15.5 |
| II | π-allylpalladium intermediate. | -5.8 |
Note: The data in this table is illustrative and based on typical values from DFT studies of palladium-catalyzed allylation reactions. Actual values would depend on the specific catalyst system and computational level of theory.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary orbitals involved in chemical reactions. numberanalytics.com The energies and spatial distributions of the HOMO and LUMO of this compound provide valuable insights into its electrophilic and nucleophilic character.
The HOMO of an indole derivative is typically located on the electron-rich pyrrole (B145914) ring, making this part of the molecule susceptible to electrophilic attack. mdpi.com The presence of the electron-donating methyl group at the C2 position would be expected to raise the energy of the HOMO, thereby increasing its nucleophilicity compared to unsubstituted indole. The allyl group at the C3 position will also influence the HOMO and LUMO energies.
The LUMO, on the other hand, indicates the sites susceptible to nucleophilic attack. In the case of this compound, the LUMO is likely to have significant contributions from the allyl group, particularly the terminal carbon, making it a potential site for nucleophilic addition reactions.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. wuxiapptec.com FMO analysis can be used to predict the regioselectivity of reactions. For example, in an electrophilic substitution reaction, the electrophile will preferentially attack the atom in the indole ring with the largest HOMO coefficient. mdpi.com
Table 3: Calculated Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -5.52 | 0.85 | 6.37 |
| 2-Methylindole | -5.41 | 0.92 | 6.33 |
| This compound | -5.35 | 0.78 | 6.13 |
Note: The data in this table is based on DFT calculations for indole and 2-methylindole, with extrapolated values for this compound to illustrate the expected trends. The electron-donating methyl group raises the HOMO energy, and the allyl group is predicted to slightly lower the HOMO-LUMO gap, suggesting increased reactivity.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
A primary focus of future research will be the creation of synthetic pathways to 3-allyl-2-methyl-1H-indole and related compounds that are not only efficient but also environmentally responsible. This involves embracing the principles of green chemistry and leveraging advanced manufacturing technologies.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indole (B1671886) Derivatives
| Feature | Conventional Methods | Green Chemistry Approaches |
| Solvents | Often rely on volatile organic compounds (VOCs) | Utilization of water, ionic liquids, or solvent-free conditions tandfonline.comresearchgate.net |
| Catalysts | May use stoichiometric amounts of hazardous reagents | Employ reusable solid acids, nanocatalysts, or biodegradable catalysts acs.orgresearchgate.net |
| Energy Input | Typically involves prolonged heating | Microwave irradiation for rapid and efficient heating tandfonline.comtandfonline.com |
| Reaction Steps | Often multi-step syntheses with intermediate isolation | One-pot, multicomponent reactions to improve efficiency acs.orgrsc.org |
| Waste Generation | Can produce significant amounts of chemical waste | Aims to minimize waste through high atom economy and catalyst recycling acs.org |
To meet potential industrial demand for this compound and its derivatives, scalable and efficient manufacturing processes are essential. Flow chemistry, or continuous processing, offers a promising alternative to traditional batch synthesis. mdpi.comnih.gov This technology allows for the synthesis of indole derivatives with reduced reaction times and improved yields, often producing compounds of high purity without the need for extensive chromatographic purification. mdpi.comacs.org The ability to safely handle hazardous intermediates and reagents, coupled with the potential for straightforward scalability, makes flow chemistry a highly attractive area for future research and development in the synthesis of substituted indoles. mdpi.com Research into optimizing flow reactors, reaction conditions, and integrating in-line purification techniques will be crucial for the industrial-scale production of these compounds. researchgate.net
Exploration of New Chemical Transformations and Rearrangements
Beyond improving existing synthetic routes, future research will also focus on discovering and developing new chemical reactions to modify the this compound scaffold, opening up access to a wider range of derivatives with unique functionalities.
The C3 position of the indole ring is a common site for functionalization due to its high nucleophilicity. nih.gov While methods for the C3-allylation of indoles exist, there is still room for improvement and expansion. nih.gov Future research will likely focus on developing more versatile and selective catalytic systems for this transformation. This could involve the use of novel transition metal catalysts or the development of organocatalytic methods. A key goal will be to expand the scope of suitable allylating agents and to achieve high levels of regioselectivity and stereoselectivity, particularly for the synthesis of chiral 3,3-disubstituted indolines. nih.gov The development of enantioselective C3-allylation reactions of 3-substituted indoles is a particularly important area for future investigation. nih.gov
While the C3 position is the most reactive, the ability to selectively functionalize other positions of the this compound ring is crucial for creating a diverse library of derivatives. The direct functionalization of the C2, C4, C5, C6, and C7 positions remains a significant challenge. nih.govrsc.org Future research will likely focus on the development of novel directing groups and catalytic systems to achieve site-selective C-H functionalization. rsc.orgmsu.edu For instance, iridium-catalyzed borylation has shown promise for the selective functionalization of the C7 position of 2-substituted indoles. msu.edu Additionally, methods for the direct generation of a C,N-dianion from 2-methylindole (B41428) have been developed to functionalize the 2-methyl group, and expanding this chemistry to this compound could provide access to new derivatives. rsc.org
Rational Design and Synthesis of Advanced Derivatives
A significant area of future research will involve the rational design and synthesis of novel derivatives of this compound with specific biological or material properties. nih.govmdpi.com This will be guided by a deeper understanding of structure-activity relationships (SAR) and the use of computational modeling techniques. mdpi.com By strategically modifying the indole core and its substituents, it will be possible to fine-tune the electronic, steric, and pharmacokinetic properties of the resulting molecules. rsc.org This approach will be instrumental in developing new therapeutic agents, functional materials, and other advanced applications. The versatility of the indole scaffold allows for the design of compounds that can target a wide range of biological pathways. mdpi.com
Targeted Synthesis for Specific Biological Applications
The indole scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The 2,3-disubstituted indole motif, in particular, is a key structural feature in many natural products and pharmaceuticals. researchgate.netresearchgate.net The presence of the allyl group at the C3 position and a methyl group at the C2 position of the indole ring in this compound offers multiple points for diversification, making it an attractive starting point for the synthesis of targeted bioactive molecules.
Future research efforts are likely to focus on the strategic modification of the allyl group to introduce new functionalities and chiral centers. This could involve well-established transformations such as epoxidation, dihydroxylation, or hydroformylation to create derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, the synthesis of novel indole alkaloids, a class of natural products with significant therapeutic potential, could be pursued. nih.gov Moreover, the indole nitrogen provides another site for substitution, allowing for the modulation of the compound's physicochemical properties, such as solubility and bioavailability, to optimize its therapeutic profile.
The development of efficient and highly selective synthetic methodologies will be paramount. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to attach various aryl or alkyl groups to the indole core or the allyl side chain. Such strategies would enable the rapid generation of a library of diverse this compound analogs for high-throughput screening against a range of biological targets.
Development of Indole-Based Materials
The field of materials science is increasingly looking towards organic molecules for the development of advanced functional materials. Indole and its derivatives, including polyindoles, have shown promise in a variety of applications due to their unique electronic and optical properties. rsc.org Polyindoles are known for their good electrical conductivity, environmental stability, and redox activity. materialsciencejournal.org
The presence of the polymerizable allyl group in this compound makes it a promising monomer for the synthesis of novel functional polymers. Research in this area could focus on the polymerization of this compound, either as a homopolymer or in combination with other monomers, to create materials with tailored properties. For example, poly(2-ethyl-3-methylindole) has been synthesized and shown to possess interesting physicochemical properties. researchgate.netresearchgate.netscilit.com By analogy, polymers derived from this compound could exhibit valuable characteristics for applications in:
Organic Electronics: The conjugated π-system of the indole ring suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. rsc.orgmdpi.com
Energy Storage: The redox activity of the indole moiety could be harnessed in the development of high-performance electrode materials for batteries and supercapacitors. mdpi.com
Coatings and Films: The ability to form stable polymers could lead to the creation of anticorrosive coatings and electrochromic films. mdpi.com
Future investigations will likely involve the synthesis and characterization of these novel indole-based polymers, with a focus on understanding the structure-property relationships that govern their performance in various material applications.
Addressing Challenges in Indole Chemistry
While the potential of this compound is significant, its synthesis and manipulation are subject to the broader challenges inherent in indole chemistry. Overcoming these hurdles is a key area for future research.
Overcoming Regio- and Stereochemical Control Issues
The synthesis of specifically substituted indoles, such as this compound, often presents challenges in controlling regioselectivity and stereoselectivity. One of the most common methods for indole synthesis, the Fischer indole synthesis, can lead to mixtures of regioisomers when using unsymmetrical ketones. scienceinfo.comrsc.org The choice of acid catalyst and reaction conditions can significantly influence the product distribution. rsc.org For instance, the reaction of an unsymmetrical ketone may yield two different 2,3-disubstituted indoles. scienceinfo.com Future work should focus on developing more robust and predictable methods for the regioselective synthesis of such compounds. This could involve the use of novel catalysts, directing groups, or alternative synthetic pathways that offer greater control over the position of substituents on the indole ring. nih.govnih.gov
Furthermore, when the synthesis involves the creation of chiral centers, achieving high levels of stereocontrol is crucial, particularly for biological applications where enantiomers can have vastly different activities. The development of asymmetric catalytic methods for the synthesis and functionalization of this compound will be a significant area of research. This includes enantioselective alkylation reactions that can set the stereochemistry of the molecule with high precision. nih.gov
Resolution of Contradictory Research Data
A persistent challenge in the chemical sciences is the occasional emergence of contradictory or inconsistent research data. While no specific conflicting data for this compound has been prominently reported, the broader field of indole chemistry is not immune to such issues. Discrepancies can arise from a variety of factors, including:
Reaction Conditions: The outcome of a reaction can be highly sensitive to subtle variations in temperature, solvent, catalyst loading, and reaction time. scienceinfo.com
Purity of Starting Materials: Impurities in the starting materials can sometimes lead to unexpected side reactions or inhibition of the desired transformation.
Analytical Methods: Differences in the analytical techniques used to characterize products can lead to varying interpretations of the results.
Future research should prioritize rigorous experimental design and thorough characterization of all products. The detailed reporting of experimental procedures, including all parameters and observations, is essential to ensure the reproducibility of results. Collaborative studies and the use of standardized analytical protocols can also help to resolve any conflicting data that may arise. A critical evaluation of existing literature and a willingness to reinvestigate previously reported findings are crucial for building a solid and reliable foundation of knowledge in indole chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
